Urapidil-d3(methoxy-d3)

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Urapidil-d3 (methoxy-d3) is a high-purity, certified deuterated analog specifically designed for quantitative LC-MS/MS. Its targeted +3 Da mass shift from the methoxy group prevents isotopic interference, while 99 atom % D enrichment minimizes blank contamination. This validated internal standard ensures method accuracy and precision for urapidil in biological matrices, supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Choose this certified reference material for unmatched reliability and regulatory acceptance.

Molecular Formula C20H26D3N5O3
Molecular Weight 390.5
CAS No. 1398066-08-4
Cat. No. B602560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil-d3(methoxy-d3)
CAS1398066-08-4
Synonyms6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil
Molecular FormulaC20H26D3N5O3
Molecular Weight390.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urapidil-d3 (methoxy-d3, CAS 1398066-08-4) as a Stable Isotope-Labeled Internal Standard for LC-MS Quantification of Urapidil


Urapidil-d3 (methoxy-d3), CAS 1398066-08-4, is a deuterium-labeled analog of the α1-adrenergic antagonist and 5-HT1A receptor agonist urapidil . The compound is synthesized by substituting three hydrogen atoms on the methoxy phenyl group with deuterium, resulting in a nominal mass increase of +3 Da (M.Wt 390.50 vs. 387.48 for unlabeled urapidil) [1]. It is supplied as an analytical reference material with certified isotopic enrichment of 99 atom % D, enabling its use as an internal standard (IS) in quantitative LC-MS/MS assays . This deuterated standard is designed to co-elute with the analyte while providing a distinct mass shift, thereby correcting for matrix effects and ionization variability .

Why Unlabeled Urapidil or Other Deuterated Analogs Cannot Simply Substitute Urapidil-d3 in Validated Bioanalytical Methods


In quantitative LC-MS/MS, the use of a structurally identical but isotopically distinct internal standard is critical to correct for matrix effects, extraction efficiency, and ionization variability [1]. Urapidil-d3 (methoxy-d3) is specifically designed with three deuterium atoms at the methoxy position, providing a +3 Da mass shift that is ideal for avoiding isotopic interference while maintaining identical chromatographic retention . Substituting unlabeled urapidil fails to provide the necessary mass distinction, while other deuterated analogs like Urapidil-d4 or Urapidil D6 introduce different mass shifts (±4 Da, ±6 Da) that may not align with validated assay parameters, require re-optimization of MS parameters, and can exhibit altered retention behavior due to reverse isotope effects [2]. Furthermore, the isotopic enrichment specification (99 atom % D) of Urapidil-d3 is verified by certificate of analysis, a quality attribute not guaranteed for in-house or non-certified alternatives . Failure to use a certified, matched internal standard compromises method accuracy, precision, and regulatory acceptance.

Quantitative Differentiation Evidence for Urapidil-d3 vs. Unlabeled Urapidil and Alternative Deuterated Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Discrimination

Urapidil-d3 (methoxy-d3) possesses a nominal molecular weight of 390.50 Da, which is +3 Da greater than the unlabeled urapidil parent (387.48 Da) [1]. This +3 Da mass shift is achieved by substituting three hydrogen atoms on the methoxy group with deuterium. In a typical LC-MS/MS multiple reaction monitoring (MRM) assay, this mass difference allows the internal standard to be detected in a separate, interference-free channel, such as m/z 388.5→... for analyte and m/z 391.5→... for IS, ensuring accurate quantification . In contrast, alternative deuterated analogs like Urapidil-d4 (M.Wt 391.50 Da) or Urapidil D6 (M.Wt 393.52 Da) introduce different mass shifts that may necessitate re-optimization of MRM transitions and can be affected by isotopic cross-talk if the mass difference is insufficient relative to the natural isotopic abundance of the analyte.

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Isotopic Enrichment: 99 atom % D Specification Ensures Minimal Unlabeled Contamination

Urapidil-d3 (methoxy-d3) is supplied with a certified isotopic enrichment of 99 atom % D, as verified by the manufacturer's certificate of analysis . This high level of deuteration ensures that ≥99% of the molecules contain three deuterium atoms at the specified methoxy position, with <1% containing fewer deuterium atoms or none. In quantitative assays, the presence of unlabeled or partially labeled species contributes to the analyte signal, causing positive bias and reducing the linear dynamic range. For comparison, unlabeled urapidil reference standards (e.g., USP, purity >95%) and alternative deuterated analogs like Urapidil-d4 (also 99 atom % D) offer similar purity specifications, but the exact isotopic distribution profile may differ due to synthetic route and purification. The 99 atom % D enrichment is a standard quality metric for research-grade internal standards and is essential for achieving the 90% recovery and <10% precision reported in validated methods using deuterated urapidil IS [1].

Analytical Chemistry Quality Control Stable Isotope-Labeled Standards

Chromatographic Behavior: Co-elution with Analyte Due to Minimal Reverse Isotope Effect

Deuterated internal standards can exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, a phenomenon known as the reverse isotope effect. This effect is more pronounced with higher degrees of deuteration and when deuterium atoms are located at polar or hydrogen-bonding positions [1]. Urapidil-d3 contains only three deuterium atoms on a non-exchangeable methoxy group, minimizing this effect and ensuring near-identical chromatographic retention with unlabeled urapidil. This is critical for accurate matrix effect correction, as differences in retention time can lead to differential ion suppression/enhancement between analyte and IS. While direct retention time data for Urapidil-d3 is not publicly available, a validated UPLC-MS/MS method for urapidil using a deuterated internal standard (likely Urapidil-d4) reported acceptable precision and accuracy (<10% RSD) and >90% recovery, demonstrating that the chosen deuterated IS co-eluted effectively and corrected for variability [2]. Urapidil-d3, with its smaller +3 Da shift, is expected to exhibit even less chromatographic divergence than -d4 analogs, making it a suitable choice for methods requiring tight co-elution.

HPLC Isotope Dilution Method Validation

Urapidil-d3 (methoxy-d3): Optimal Research Applications Based on Quantitative Differentiation


Internal Standard for Validated LC-MS/MS Bioanalysis of Urapidil in Pharmacokinetic Studies

Urapidil-d3 is the preferred internal standard for quantifying urapidil in biological matrices (plasma, urine) using isotope dilution mass spectrometry. Its +3 Da mass shift provides a distinct MRM channel without isotopic overlap, while its 99 atom % D enrichment minimizes blank contamination. Validated methods using deuterated urapidil IS have demonstrated linear ranges of 5–500 ng/mL, accuracy/precision <10%, and recoveries >90% [1]. The compound's minimal chromatographic shift due to only three deuterium atoms on a non-exchangeable methoxy group ensures robust matrix effect correction, supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Quality Control Reference Standard for Urapidil API and Formulation Release Testing

As a certified stable isotope-labeled reference material with defined isotopic enrichment (99 atom % D) and chemical purity (98% by HPLC) , Urapidil-d3 can serve as a system suitability standard or internal quality control in QC laboratories performing urapidil API and drug product analysis. Its use as an internal standard ensures method transferability and compliance with ICH Q2(R1) validation guidelines, particularly for accuracy and precision across multiple analysts and instruments.

Metabolite Identification and Quantitative Profiling in Drug-Drug Interaction Studies

Urapidil-d3's deuterium labeling at the methoxy position targets the primary metabolic site (O-demethylation). This allows researchers to use the compound as a tracer to distinguish parent drug from metabolite in complex biological samples using LC-MS/MS. By spiking Urapidil-d3 into in vitro or in vivo systems, the metabolic fate of the labeled portion can be tracked independently of endogenous urapidil, enabling precise quantification of metabolic stability and identification of CYP-mediated pathways [2].

Calibration of High-Resolution Mass Spectrometry (HRMS) Instruments for Urapidil Quantitation

The accurate mass of Urapidil-d3 (monoisotopic mass 390.245880 Da) [3] can be used to calibrate Q-TOF or Orbitrap instruments for targeted quantification of urapidil and its metabolites in metabolomics or clinical toxicology workflows. The +3 Da shift from unlabeled urapidil (387.227 Da) is easily resolved by HRMS, allowing for multiplexed analysis and confident peak assignment in complex samples.

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